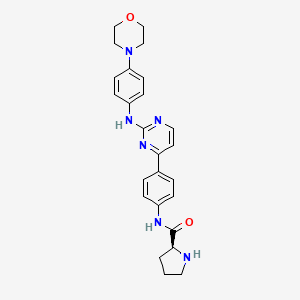

XL019

Description

JAK2 Inhibitor this compound is an orally bioavailable inhibitor of Janus-associated kinase 2 (JAK2) with potential antineoplastic activity. This compound inhibits the activation of JAK2 as well as the mutated form JAK2V617F, which may result in the inhibition of the JAK-STAT signaling pathway and may induce apoptosis. The JAK2 mutated form JAK2V617F has a valine-to-phenylalanine modification at position 617 and plays a key role in tumor cell proliferation and survival.

Properties

IUPAC Name |

(2S)-N-[4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]phenyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O2/c32-24(23-2-1-12-26-23)28-19-5-3-18(4-6-19)22-11-13-27-25(30-22)29-20-7-9-21(10-8-20)31-14-16-33-17-15-31/h3-11,13,23,26H,1-2,12,14-17H2,(H,28,32)(H,27,29,30)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOCDPQFIXDIMS-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC2=CC=C(C=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)NC2=CC=C(C=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945755-56-6 | |

| Record name | XL-019 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945755566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | XL-019 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L1AM42NVA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

XL019: A Dual-Mechanism Approach to Cancer Therapy

An In-depth Technical Guide on the Core Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms of action of XL019, a potent and selective small molecule inhibitor, in cancer cells. This compound primarily targets the Janus kinase 2 (JAK2), a critical mediator of cytokine and growth factor signaling, and also exhibits a secondary, JAK/STAT-independent activity through the inhibition of P-glycoprotein (P-gp), a key contributor to multidrug resistance. This dual functionality positions this compound as a compound of significant interest in oncology research and development.

Core Mechanism of Action: JAK2 Inhibition and Disruption of the JAK/STAT Signaling Pathway

This compound is a potent and selective inhibitor of the cytoplasmic tyrosine kinase JAK2.[1] In preclinical studies, it has demonstrated high selectivity for JAK2 over other members of the JAK family, such as JAK1, JAK3, and TYK2.[2] The JAK/STAT signaling pathway plays a pivotal role in promoting cell growth and survival and is frequently dysregulated in various human tumors.[1]

The canonical JAK/STAT signaling cascade is initiated by the binding of cytokines or growth factors to their corresponding receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate members of the Signal Transducer and Activator of Transcription (STAT) family of proteins.[1] These phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors, driving the expression of genes involved in cell proliferation, differentiation, and apoptosis.

This compound competitively binds to the ATP-binding pocket of the JAK2 kinase domain, thereby inhibiting its catalytic activity. This action prevents the phosphorylation and activation of downstream STAT proteins, such as STAT3 and STAT5.[2] The inhibition of STAT phosphorylation effectively blocks the entire signaling cascade, leading to a reduction in the transcription of target genes essential for tumor cell survival and proliferation. Consequently, this can induce apoptosis in cancer cells that are dependent on this pathway.[2] this compound is effective against both the wild-type and the mutationally activated forms of JAK2, such as the JAK2V617F mutation commonly found in myeloproliferative neoplasms.[2]

Signaling Pathway Diagram: this compound Inhibition of the JAK/STAT Pathway

Caption: this compound inhibits the JAK/STAT signaling pathway by targeting JAK2.

Secondary Mechanism of Action: P-glycoprotein (P-gp) Inhibition

In addition to its primary activity as a JAK2 inhibitor, this compound has been shown to function as a P-glycoprotein (P-gp) inhibitor.[3] P-gp, also known as ATP-binding cassette subfamily B member 1 (ABCB1), is a transmembrane efflux pump that actively transports a wide range of xenobiotics, including many anticancer drugs, out of cells. Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer cells, which significantly limits the efficacy of chemotherapy.

This compound has been demonstrated to inhibit the function of P-gp, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapeutic agents that are P-gp substrates, such as vincristine.[3] This P-gp inhibitory function of this compound appears to be independent of the JAK/STAT signaling pathway.[3] By blocking the efflux of cytotoxic drugs, this compound can re-sensitize drug-resistant cancer cells to conventional chemotherapy.[3]

Logical Relationship Diagram: this compound Overcoming Multidrug Resistance

Caption: this compound inhibits P-gp, increasing intracellular chemotherapy drug levels.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) | Source |

| JAK2 | 2.2 | [2] |

| JAK1 | 130 | [2] |

| JAK3 | 250 | [2] |

| TYK2 | 340 | [2] |

| PDGFRβ | 125.4 | [2] |

| FLT3 | 139.7 | [2] |

Table 2: In Vitro Cellular Activity of this compound

| Cell Line | Assay | IC50 (nM) | Source | | :--- | :--- | :--- | | HEL 92.1.7 (Erythroleukemia) | STAT5 Phosphorylation Inhibition | 623 |[4] | | KG-1 (Acute Myeloid Leukemia) | STAT5 Phosphorylation Inhibition | 3398 |[4] | | Primary Human Erythroid Cells | EPO-stimulated STAT5 Phosphorylation Inhibition | 64 |[4] | | SET-2 (Essential Thrombocythemia) | Proliferation Inhibition | 386 |[4] | | L-1236 (Hodgkin's Lymphoma) | Proliferation Inhibition | 928 |[4] | | MV4-11 (Acute Myeloid Leukemia) | Proliferation Inhibition | 992 |[4] |

Table 3: In Vivo Antitumor Activity of this compound

| Xenograft Model | Dose | Tumor Growth Inhibition | Apoptosis Induction | Source |

| HEL 92.1.7 | 200 mg/kg (bid) | 60% | Not Reported | [2] |

| HEL 92.1.7 | 300 mg/kg (bid) | 70% | 11.3-fold increase | [2] |

| DU145 (Prostate Cancer) | Not Specified | 86% | 4-4.4 fold increase | [4] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound's mechanism of action are provided below.

Janus Kinase (JAK) Enzymatic Activity Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against JAK family kinases.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Substrate peptide (e.g., IRS-1tide)

-

This compound at various concentrations

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well white plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a 96-well plate, add the substrate peptide and ATP to each well.

-

Add the diluted this compound or vehicle control to the appropriate wells.

-

Initiate the kinase reaction by adding the respective recombinant JAK enzyme to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Record the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for STAT Phosphorylation

This protocol describes the detection of phosphorylated STAT proteins in cell lysates following treatment with this compound.

Materials:

-

Cancer cell line of interest (e.g., HEL 92.1.7)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-STAT3, anti-phospho-STAT5, anti-total-STAT3, anti-total-STAT5, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

P-glycoprotein (P-gp) Inhibition Assay using Rhodamine 123

This protocol details a method to assess the P-gp inhibitory activity of this compound by measuring the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.

Materials:

-

P-gp overexpressing cancer cell line (e.g., KBV20C) and its parental sensitive cell line

-

Cell culture medium

-

This compound at various concentrations

-

Verapamil (positive control for P-gp inhibition)

-

Rhodamine 123

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Seed the cells in a 96-well black-walled plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound, verapamil, or vehicle control for a specified pre-incubation time.

-

Add Rhodamine 123 to each well and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.

-

Lyse the cells or measure the intracellular fluorescence directly using a fluorescence microplate reader or a flow cytometer.

-

An increase in intracellular Rhodamine 123 fluorescence in the presence of this compound indicates P-gp inhibition.

Experimental Workflow Diagram: P-gp Inhibition Assay

Caption: Workflow for assessing P-gp inhibitory activity of this compound.

References

The Dual Function of XL019 in Cellular Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

XL019 is a potent and selective, orally bioavailable small molecule inhibitor of Janus-associated kinase 2 (JAK2), a critical mediator of signal transduction for various cytokines and growth factors.[1][2] This technical guide provides an in-depth analysis of the function of this compound in cell signaling, its mechanism of action, and a summary of its preclinical and clinical evaluation. Primarily, this compound competitively binds to the ATP-binding site of the JAK2 kinase domain, effectively blocking its catalytic activity and downstream signaling through the JAK-STAT pathway.[1][3] This inhibition is effective against both wild-type JAK2 and the constitutively active JAK2V617F mutant, which is frequently implicated in myeloproliferative neoplasms.[4][5] Beyond its canonical role as a JAK2 inhibitor, this compound has also been demonstrated to function as a P-glycoprotein (P-gp) inhibitor, suggesting a potential application in overcoming multidrug resistance in cancer cells.[6][7] This document will detail the molecular interactions of this compound, present quantitative data on its activity, outline key experimental methodologies for its characterization, and visualize its signaling pathways and experimental workflows.

Core Mechanism of Action: JAK2 Inhibition

This compound is a highly selective inhibitor of the cytoplasmic tyrosine kinase JAK2.[1] The JAK-STAT signaling pathway is initiated by the binding of cytokines or growth factors to their corresponding receptors, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs.[8] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[8] Recruited STATs are themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and modulation of target gene expression, which in turn regulates cellular processes such as proliferation, differentiation, and survival.[8]

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of JAK2, thereby preventing the phosphorylation and activation of STAT proteins, particularly STAT3 and STAT5.[1][2] This disruption of the JAK-STAT pathway can lead to the inhibition of tumor cell proliferation and the induction of apoptosis.[1][4] this compound is effective against both the wild-type and the V617F-mutated form of JAK2, the latter being a key driver in many myeloproliferative neoplasms.[5]

Signaling Pathway Diagram: JAK-STAT Inhibition by this compound

Caption: Inhibition of the JAK-STAT signaling pathway by this compound.

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

In Vitro Kinase Inhibition

| Target Kinase | IC50 (nM) | Selectivity vs. JAK2 | Reference |

| JAK2 | 2.2 | - | [3] |

| JAK1 | 134.3 | >50-fold | [3] |

| JAK3 | 214.2 | >50-fold | [3] |

| TYK2 | ≥134 | >50-fold | [2] |

| PDGFRβ | 125.4 | - | [3] |

| FLT3 | 139.7 | - | [3] |

Cellular Activity

| Cell Line | Assay | IC50 (nM) | Reference |

| Erythroid Cells (EPO-stimulated) | STAT5 Phosphorylation | 64 | [3] |

| HEL.92.1.7 (Erythroleukemia) | Proliferation | 6777 | [9] |

| SET-2 (Essential Thrombocythemia) | Proliferation | 386 | [9] |

| L-1236 (Hodgkin's Lymphoma) | Proliferation | 928 | [9] |

| MV4-11 (AML) | Proliferation | 992 | [9] |

Phase I Clinical Trial in Myelofibrosis

| Parameter | Value | Reference |

| Number of Patients | 30 | [2] |

| Dosing Regimen (Initial Cohorts) | 100, 200, 300 mg orally, days 1-21 of a 28-day cycle | [2] |

| Terminal Half-life | ~21 hours | [2] |

| Time to Steady State | Day 8 | [2] |

| Clinical Responses (IWG defined) | 3/30 (10%) patients | [2] |

| Spleen Size Reduction (preliminary) | 33% to 100% in 5 of 6 evaluated patients | [3] |

| Primary Dose-Limiting Toxicity | Neurotoxicity (central and peripheral) | [2] |

Secondary Function: P-glycoprotein Inhibition

In addition to its primary activity as a JAK2 inhibitor, this compound has been shown to inhibit P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family.[6][7] P-gp is a key contributor to multidrug resistance in cancer cells by actively effluxing a wide range of chemotherapeutic agents.[6] The inhibition of P-gp by this compound is independent of the JAK-STAT pathway and suggests a potential role for this compound in sensitizing drug-resistant cancer cells to antimitotic drugs like vincristine.[6][7]

Proposed Mechanism of P-gp Inhibition and Apoptosis Induction

When used in combination with a P-gp substrate chemotherapeutic agent (e.g., vincristine), this compound blocks the efflux of the drug, leading to its intracellular accumulation.[6] This increased intracellular concentration of the chemotherapeutic agent enhances its cytotoxic effects, leading to G2 phase cell cycle arrest and subsequent apoptosis.[4][6] This process is associated with the upregulation of p21 and the DNA damage marker pH2AX.[4][6]

Signaling Pathway Diagram: this compound-Mediated Sensitization to Chemotherapy

Caption: this compound as a P-gp inhibitor, enhancing chemotherapy-induced apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide an overview of the key experimental protocols used to characterize the function of this compound.

In Vitro JAK2 Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of JAK2.

-

Reagents and Materials: Recombinant JAK2 enzyme, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, kinase reaction buffer, and a detection reagent (e.g., ADP-Glo™).

-

Procedure:

-

A dilution series of this compound is prepared.

-

The recombinant JAK2 enzyme is incubated with the substrate and various concentrations of this compound in the kinase reaction buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a detection reagent and a luminometer.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Western Blot for STAT Phosphorylation

This method is used to assess the effect of this compound on the phosphorylation of STAT proteins in whole-cell lysates.

-

Cell Culture and Treatment: Cells are cultured to a suitable confluency and then treated with a cytokine to stimulate the JAK-STAT pathway in the presence or absence of this compound for a specified duration.

-

Lysate Preparation: Cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of a STAT protein (e.g., anti-phospho-STAT3).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized on an imaging system.

-

The membrane is often stripped and re-probed with an antibody for total STAT protein to confirm equal loading.

-

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis in cells treated with this compound.

-

Cell Treatment: Cells are treated with this compound, a combination of this compound and a chemotherapeutic agent, or a vehicle control for a specified time.

-

Cell Staining:

-

Cells are harvested and washed with cold PBS.

-

Cells are resuspended in a binding buffer.

-

Fluorescently labeled Annexin V (e.g., Annexin V-FITC) and a viability dye (e.g., propidium iodide, PI) are added to the cell suspension.

-

The cells are incubated in the dark at room temperature.

-

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

-

Viable cells are negative for both Annexin V and PI.

-

Early apoptotic cells are positive for Annexin V and negative for PI.

-

Late apoptotic or necrotic cells are positive for both Annexin V and PI.

-

P-glycoprotein Inhibition Assay (Calcein-AM)

This assay measures the ability of this compound to inhibit the efflux of a fluorescent P-gp substrate, Calcein-AM.

-

Cell Culture: P-gp overexpressing cells and a corresponding control cell line are cultured.

-

Inhibitor Incubation: Cells are pre-incubated with various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) as a positive control.

-

Substrate Loading: Calcein-AM, a non-fluorescent, cell-permeant dye, is added to the cells. Inside the cell, esterases cleave the AM group, converting it to the fluorescent calcein.

-

Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence plate reader or flow cytometer. In P-gp expressing cells, calcein is effluxed, resulting in low fluorescence. Inhibition of P-gp by this compound leads to the intracellular accumulation of calcein and a corresponding increase in fluorescence.

-

Data Analysis: The increase in fluorescence in the presence of this compound is used to determine its P-gp inhibitory activity.

Experimental Workflow Diagram: P-gp Inhibition Assay

Caption: Workflow for assessing P-gp inhibition using the Calcein-AM assay.

Conclusion

This compound is a potent and selective JAK2 inhibitor that demonstrates significant activity against both wild-type and mutated forms of the enzyme. Its primary mechanism of action involves the direct inhibition of the JAK-STAT signaling pathway, leading to anti-proliferative and pro-apoptotic effects in cancer cells. Furthermore, the discovery of its function as a P-glycoprotein inhibitor opens up the possibility of its use in combination therapies to overcome multidrug resistance. While the clinical development of this compound was halted due to neurotoxicity, the extensive preclinical and early clinical data provide a valuable framework for understanding the therapeutic potential and challenges associated with targeting these critical cellular signaling pathways. The detailed experimental protocols and quantitative data presented in this guide serve as a comprehensive resource for researchers in the fields of oncology, signal transduction, and drug development.

References

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kumc.edu [kumc.edu]

- 6. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 7. 2.3. P-gp Inhibition Assay (Calcein-AM Uptake Assay) [bio-protocol.org]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. EXELIXIS REPORTS DATA FROM ONGOING PHASE 1 STUDY OF this compound TO TREAT MYELOFIBROSIS – UPDATE – MPN Research Foundation [mpnresearchfoundation.org]

An In-depth Technical Guide to XL019: A Selective JAK2 Inhibitor for Myeloproliferative Neoplasms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

XL019 is a potent and selective small molecule inhibitor of Janus kinase 2 (JAK2), a critical mediator of signaling pathways that are frequently dysregulated in myeloproliferative neoplasms (MPNs).[1][2] The discovery of the activating JAK2 V617F mutation in a majority of patients with MPNs, such as polycythemia vera (PV) and essential thrombocythemia (ET), and approximately half of those with primary myelofibrosis (PMF), has established JAK2 as a key therapeutic target.[3][4] this compound has demonstrated significant preclinical activity in inhibiting both wild-type and mutated JAK2, leading to the suppression of downstream signaling and induction of apoptosis in cancer cells.[5][6] A Phase I clinical trial in patients with myelofibrosis showed evidence of clinical activity, including reductions in spleen size and alleviation of constitutional symptoms.[7][8] However, the development of neurotoxicity led to the termination of the trial.[9][10] This guide provides a comprehensive overview of the available technical data on this compound, including its mechanism of action, preclinical and clinical findings, and the experimental protocols used in its evaluation.

Mechanism of Action: Selective JAK2 Inhibition

This compound is a reversible and selective inhibitor of the cytoplasmic tyrosine kinase JAK2.[1][6] JAK2 is a key component of the JAK-STAT signaling pathway, which is activated by various cytokines and growth factor receptors.[1][2] Upon activation, JAK2 phosphorylates members of the Signal Transducer and Activator of Transcription (STAT) family of proteins.[2] Phosphorylated STATs then translocate to the nucleus and regulate the transcription of genes involved in cell growth, survival, and differentiation.[1]

In MPNs, the JAK2 V617F mutation leads to constitutive activation of the JAK-STAT pathway, driving the inappropriate proliferation of hematopoietic cells.[3][5] this compound inhibits the kinase activity of both wild-type JAK2 and the V617F mutant form, thereby blocking downstream STAT phosphorylation and interrupting this oncogenic signaling cascade.[5][11] This inhibition ultimately leads to decreased cell proliferation and increased apoptosis in malignant cells.[5][6]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in inhibiting the JAK-STAT signaling pathway.

Quantitative Preclinical Data

This compound has demonstrated potent and selective inhibition of JAK2 in a variety of preclinical assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 / Ki | Selectivity vs. JAK1, JAK3, TYK2 | Reference |

| JAK2 | Cell-free kinase assay | Ki = 2 nM | >50-fold | [6] |

| JAK2 | Cell-free kinase assay | IC50 = 2.2 nM | >50-fold | [11] |

| JAK1 | Cell-free kinase assay | IC50 = 130 nM | - | [7] |

| JAK3 | Cell-free kinase assay | IC50 = 250 nM | - | [7] |

| TYK2 | Cell-free kinase assay | IC50 = 340 nM | - | [7] |

| EPO-stimulated pSTAT5 | Primary human erythroid cells | IC50 = 64 nM | >10-fold vs. other cell systems | [6][11] |

| pSTAT5 (HEL92.1.7) | Tumor cell line | IC50 = 623 nM | - | [6] |

| pSTAT5 (KG-1) | Tumor cell line | IC50 = 3398 nM | - | [6] |

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 | Reference |

| SET-2 | Essential Thrombocythemia | 386 nM | [6] |

| L-1236 | Hodgkin's Lymphoma | 928 nM | [6] |

| MV4-11 | Acute Myeloid Leukemia | 992 nM | [6] |

| HEL92.1.7 | Erythroleukemia | 6777 nM | [6] |

Table 3: In Vivo Efficacy of this compound in a HEL92.1.7 Xenograft Model

| Dose | Schedule | Tumor Growth Inhibition | Increase in Apoptosis | Reference |

| 200 mg/kg | Twice daily (BID) | 60% | Not Reported | [11] |

| 300 mg/kg | Twice daily (BID) | 70% | 11.3-fold | [11] |

Clinical Trial Data: Phase I in Myelofibrosis (NCT00595829)

A Phase I, open-label, dose-escalation study of this compound was conducted in 30 patients with primary myelofibrosis, post-polycythemia vera myelofibrosis, or post-essential thrombocythemia myelofibrosis.[9][10]

Table 4: Patient Demographics and Baseline Characteristics (N=30)

| Characteristic | Value | Reference |

| Median Age (range) | 64 years (47-87) | [4] |

| JAK2 V617F Mutation Positive | 76% (16 of 21 reported) | [4] |

Table 5: Clinical Activity of this compound in Myelofibrosis

| Efficacy Endpoint | Result | Reference |

| International Working Group (IWG) Defined Responses | 10% (3 of 30 patients) | [9][10] |

| Spleen Size Reduction | 33% to 100% in 5 of 6 evaluated patients | [8] |

| Reduction in Erythropoietin-Independent Colony Formation | Up to 39% and 100% in two evaluated patients | [8] |

Table 6: Pharmacokinetic and Pharmacodynamic Parameters of this compound

| Parameter | Value | Reference |

| Terminal Half-life (t½) | Approximately 21 hours | [9][10] |

| Time to Steady State | By Day 8 | [9][10] |

| Pharmacodynamic Effect | Correlation between this compound exposure and decreased STAT phosphorylation | [7][8] |

Table 7: Adverse Events Observed in the Phase I Trial

| Adverse Event | Grade | Incidence | Reference |

| Central and Peripheral Neurotoxicity | All grades | Occurred in all patients at initial higher doses | [9][10] |

| Peripheral Neuropathy | Grade 1-2 | 13% (25 mg TIW), 38% (25 mg daily), 60% (50 mg daily) | [9] |

| Fatigue | Not specified | 30% | [9] |

| Nausea | Not specified | 30% | [9] |

| Anemia (attributable to this compound) | All grades | 7% | [9] |

| Thrombocytopenia (attributable to this compound) | All grades | 3% | [9] |

Experimental Protocols

Detailed, proprietary experimental protocols for the studies on this compound are not publicly available. The following sections describe the general methodologies based on the published literature.

In Vitro JAK2 Kinase Inhibition Assay

Principle: A cell-free biochemical assay was used to determine the direct inhibitory effect of this compound on JAK2 kinase activity.[9] The assay likely measured the phosphorylation of a substrate peptide by the JAK2 enzyme.

General Methodology:

-

Recombinant human JAK2 enzyme is incubated with a specific peptide substrate and adenosine triphosphate (ATP) in a suitable buffer.

-

This compound at various concentrations is added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified. This is often done using methods like luminescence (e.g., ADP-Glo) or fluorescence resonance energy transfer (FRET).

-

The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated from a dose-response curve.

STAT5 Phosphorylation Assay (Flow Cytometry)

Principle: This whole-cell assay measures the level of phosphorylated STAT5 (pSTAT5) in response to cytokine stimulation in the presence or absence of this compound. Flow cytometry allows for the quantification of pSTAT5 in specific cell populations.

General Methodology:

-

Cell Preparation: Hematopoietic cells (e.g., primary erythroid cells or cell lines like HEL92.1.7) are cultured and may be serum-starved to reduce baseline signaling.

-

Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified duration.

-

Cytokine Stimulation: A cytokine known to activate the JAK2-STAT5 pathway (e.g., erythropoietin - EPO) is added to stimulate the cells for a short period (e.g., 15-30 minutes).

-

Fixation and Permeabilization: Cells are fixed with a crosslinking agent like paraformaldehyde to preserve the phosphorylation state, followed by permeabilization with an agent like methanol to allow antibody access to intracellular proteins.

-

Antibody Staining: Cells are stained with a fluorescently labeled antibody specific for phosphorylated STAT5. Other antibodies for cell surface markers can be used for co-staining to identify specific cell populations.

-

Flow Cytometry Analysis: The fluorescence intensity of the pSTAT5 antibody in each cell is measured using a flow cytometer. The median fluorescence intensity (MFI) is used to quantify the level of pSTAT5.

-

Data Analysis: The IC50 value is determined by plotting the MFI against the concentration of this compound and fitting the data to a dose-response curve.

Cell Proliferation Assay

Principle: This assay determines the effect of this compound on the growth and viability of cancer cell lines.

General Methodology:

-

Cell Seeding: Cancer cells are seeded in multi-well plates at a specific density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of this compound.

-

Incubation: The plates are incubated for a period of time, typically 48-72 hours, to allow for cell proliferation.

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay. Common methods include MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which measures metabolic activity, or assays that measure ATP content (e.g., CellTiter-Glo).

-

Data Analysis: The absorbance or fluorescence is read using a plate reader. The percentage of cell viability relative to an untreated control is calculated, and the IC50 value is determined from the dose-response curve.

Xenograft Tumor Model

Principle: To evaluate the in vivo efficacy of this compound, human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.

General Methodology:

-

Cell Implantation: A specific number of human cancer cells (e.g., HEL92.1.7) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound orally at specified doses and schedules. The control group receives a vehicle control.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a set duration of treatment.

-

Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for markers of apoptosis.

Phase I Clinical Trial Protocol (NCT00595829)

Study Design: A multicenter, open-label, dose-escalation study to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of orally administered this compound in patients with myelofibrosis.[9]

Key Protocol Elements:

-

Patient Population: Adults with primary myelofibrosis, post-polycythemia vera MF, or post-essential thrombocythemia MF, with intermediate or high-risk disease, and an ECOG performance status of ≤2.[9]

-

Dosing Regimen: Initial dose cohorts were 100, 200, and 300 mg administered orally on days 1-21 of a 28-day cycle.[9] The protocol was later amended to include lower doses due to neurotoxicity.[9]

-

Primary Objective: To determine the safety and tolerability of this compound.[7][8]

-

Secondary Objectives:

-

Pharmacodynamic Assessments:

Experimental Workflow Diagram

Caption: Overall workflow for the evaluation of this compound from preclinical to clinical studies.

Conclusion and Future Directions

This compound is a potent and selective JAK2 inhibitor that demonstrated promising preclinical activity and early signs of clinical efficacy in patients with myeloproliferative neoplasms.[8][11] The rationale for targeting the JAK2 pathway in these diseases remains strong. However, the clinical development of this compound was halted due to the emergence of neurotoxicity, highlighting the importance of thorough safety and tolerability assessments for kinase inhibitors.[9][10]

The experience with this compound provides valuable insights for the development of future JAK2 inhibitors. A key challenge is to achieve a therapeutic window that maximizes efficacy while minimizing off-target effects and toxicities. Further research may focus on developing JAK2 inhibitors with different selectivity profiles or exploring combination therapies that could allow for lower, less toxic doses. Understanding the mechanisms underlying the neurotoxicity observed with this compound could also inform the design of safer and more effective therapies for patients with myeloproliferative neoplasms.

References

- 1. Phase I evaluation of this compound, an oral, potent, and selective JAK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I evaluation of this compound, an oral, potent, and selective JAK2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A PHASE I STUDY OF this compound, A SELECTIVE JAK2 INHIBITOR, IN PATIENTS WITH PRIMARY MYELOFIBROSIS, POST-POLYCYTHEMIA VERA, OR POST-ESSENTIAL THROMBOCYTHEMIA MYELOFIBROSIS – MPN Research Foundation [mpnresearchfoundation.org]

- 4. agilent.com [agilent.com]

- 5. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]

- 6. EXELIXIS REPORTS DATA FROM ONGOING PHASE 1 STUDY OF this compound TO TREAT MYELOFIBROSIS – UPDATE – MPN Research Foundation [mpnresearchfoundation.org]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Frontiers | Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation [frontiersin.org]

- 9. selleckchem.com [selleckchem.com]

- 10. Assessing IL-2-Induced STAT5 Phosphorylation in Fixed, Permeabilized Foxp3+ Treg Cells by Multiparameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Safety Study of this compound in Adults With Myelofibrosis [ctv.veeva.com]

Investigating the Antineoplastic Activity of XL019: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical antineoplastic activity of XL019, a potent and selective Janus kinase 2 (JAK2) inhibitor. The document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the compound's mechanisms of action through signaling pathway diagrams.

Core Antineoplastic Mechanisms of this compound

This compound exhibits a dual mechanism of action contributing to its anticancer effects. Primarily, it functions as a selective inhibitor of JAK2, a critical enzyme in the JAK-STAT signaling pathway that is often dysregulated in various malignancies.[1] By inhibiting JAK2, this compound effectively blocks the downstream signaling cascade, leading to reduced cell proliferation and induction of apoptosis.[1]

Furthermore, this compound has been identified as an inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump responsible for multidrug resistance in cancer cells.[2][3] This activity allows this compound to sensitize resistant cancer cells to conventional chemotherapeutic agents.

Quantitative Assessment of Antineoplastic Activity

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) | Selectivity vs. JAK2 |

| JAK2 | 2.2 | - |

| JAK1 | 134.3 | >61-fold |

| JAK3 | 214.2 | >97-fold |

Data sourced from MedchemExpress, demonstrating the high selectivity of this compound for JAK2 over other JAK family kinases.[1]

Table 2: In Vitro Antiproliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colon Carcinoma | 7.34 |

| MCF7 | Breast Adenocarcinoma | 27.2 |

| MDA-MB-231 | Breast Adenocarcinoma | 9.67 |

| PC-3 | Prostate Carcinoma | 14.9 |

IC50 values were determined after 72 hours of treatment using an MTT assay.[1]

Table 3: In Vivo Antitumor Efficacy of this compound in a HEL.92.1.7 Xenograft Model

| Treatment Group (Oral Administration) | Duration | Tumor Growth Inhibition (%) |

| 200 mg/kg (twice daily) | 14 days | 60 |

| 300 mg/kg (twice daily) | 14 days | 70 |

Data from a study in female nude mice with established HEL.92.1.7 xenograft tumors.[1]

Key Experimental Methodologies

This section details the protocols for the key experiments that have defined the antineoplastic profile of this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JAK family kinases.

Methodology:

-

Recombinant human JAK1, JAK2, and JAK3 enzymes were used.

-

A radiometric kinase assay was performed in a 96-well plate format.

-

Each reaction well contained the respective kinase, a peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP radiolabeled with ³³P.

-

This compound was serially diluted and added to the wells to achieve a range of final concentrations.

-

The reaction was initiated by the addition of the ATP mixture and incubated at room temperature for a specified time (e.g., 60 minutes).

-

The reaction was terminated by the addition of phosphoric acid.

-

The phosphorylated substrate was captured on a filter membrane.

-

The amount of incorporated radioactivity was quantified using a scintillation counter.

-

IC50 values were calculated by fitting the data to a four-parameter logistic equation.

Cell Viability (MTT) Assay

Objective: To assess the antiproliferative effect of this compound on various cancer cell lines.

Methodology:

-

Human cancer cell lines (HCT-116, MCF7, MDA-MB-231, PC-3) were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

This compound was dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium.

-

The cells were treated with a range of this compound concentrations for 72 hours.

-

After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours at 37°C.

-

The resulting formazan crystals were dissolved in a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

The absorbance was measured at 570 nm using a microplate reader.

-

Cell viability was expressed as a percentage of the untreated control, and IC50 values were determined.

Western Blot Analysis of STAT3 Phosphorylation

Objective: To confirm the inhibition of the JAK-STAT pathway by this compound in cancer cells.

Methodology:

-

Cancer cells (e.g., HEL.92.1.7) were treated with this compound at various concentrations for a specified duration.

-

Following treatment, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration in the lysates was determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane was incubated overnight at 4°C with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.

-

After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities were quantified using densitometry software, and the ratio of p-STAT3 to total STAT3 was calculated.

P-glycoprotein (P-gp) Inhibition Assay

Objective: To evaluate the ability of this compound to inhibit P-gp-mediated efflux in multidrug-resistant cancer cells.

Methodology:

-

P-gp overexpressing KBV20C cells and their sensitive parent KB cells were used.

-

Cells were incubated with the P-gp substrate, rhodamine 123, in the presence or absence of this compound or a known P-gp inhibitor (e.g., verapamil) as a positive control.

-

After incubation, cells were washed with cold PBS to remove extracellular rhodamine 123.

-

The intracellular accumulation of rhodamine 123 was measured by flow cytometry.

-

An increase in rhodamine 123 fluorescence in the presence of this compound indicates inhibition of P-gp efflux.

In Vivo Xenograft Tumor Model

Objective: To assess the in vivo antitumor activity of this compound.

Methodology:

-

Female athymic nude mice were subcutaneously injected with HEL.92.1.7 human erythroleukemia cells.

-

When tumors reached a palpable size, mice were randomized into treatment and control groups.

-

This compound was formulated for oral administration and given to the treatment groups at doses of 100, 200, and 300 mg/kg twice daily for 14 days. The control group received the vehicle.

-

Tumor volume and body weight were measured regularly throughout the study.

-

At the end of the study, tumors were excised, weighed, and processed for further analysis (e.g., histology, western blot for pharmacodynamic markers like p-STAT5).

-

Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.

Caption: this compound inhibits the JAK-STAT signaling pathway.

Caption: this compound enhances chemotherapy efficacy by inhibiting P-gp.

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a selective JAK2 inhibitor with potent antineoplastic activity demonstrated in both in vitro and in vivo preclinical models. Its dual mechanism of inhibiting the JAK-STAT pathway and overcoming multidrug resistance through P-gp inhibition makes it a promising candidate for further development. The data and methodologies presented in this guide provide a comprehensive foundation for researchers and drug development professionals interested in the therapeutic potential of this compound.

References

Understanding the chemical structure and properties of XL019

An In-Depth Technical Guide to the JAK2 Inhibitor XL019

This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of this compound, a potent and selective Janus kinase 2 (JAK2) inhibitor. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is an orally bioavailable small molecule inhibitor of JAK2.[1] Its chemical identity and physical properties are summarized below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (2S)-N-[4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]phenyl]pyrrolidine-2-carboxamide[2] |

| CAS Number | 945755-56-6[3] |

| Molecular Formula | C₂₅H₂₈N₆O₂[2] |

| Molecular Weight | 444.53 g/mol [3] |

| SMILES | C1CC(NC1)C(=O)NC2=CC=C(C=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5[4] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Solid[4] |

| Solubility | Insoluble in Water and Ethanol[4] |

| Soluble in DMSO (≥11.125 mg/mL)[4] | |

| Storage | Store at -20°C[4] |

Mechanism of Action

This compound is a potent and selective, ATP-competitive inhibitor of the cytoplasmic tyrosine kinase JAK2.[2][5] The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of signaling pathways activated by cytokines and growth factors.[4][6] These pathways regulate cell growth, survival, and differentiation.[6] this compound specifically targets JAK2, including its mutated form, JAK2V617F, which is a key driver in the pathophysiology of myeloproliferative neoplasms (MPNs) such as polycythemia vera and myelofibrosis.[1][2]

By inhibiting the kinase activity of JAK2, this compound blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[7][8] This disruption of the JAK-STAT signaling cascade leads to the inhibition of gene transcription responsible for cell proliferation and survival, ultimately inducing apoptosis in malignant cells.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for this compound from various in vitro and in vivo studies.

Table 3: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase | Assay Type | IC₅₀ (nM) | Selectivity vs. JAK2 |

| JAK2 | Cell-free | 2.2[3] | - |

| PDGFRβ | Cell-free | 125.4[3] | ~57-fold |

| JAK1 | Cell-free | 134.3[3] | ~61-fold |

| FLT3 | Cell-free | 139.7[3] | ~63-fold |

| JAK3 | Cell-free | 214.2[3] | ~97-fold |

| TYK2 | Cell-free | >134[7] | >61-fold |

Table 4: Cellular Activity of this compound

| Assay | Cell System | IC₅₀ (nM) |

| STAT5 Phosphorylation Inhibition | EPO-stimulated erythroid cells | 64[3][9] |

| STAT5 Phosphorylation Inhibition | HEL.92.1.7 cells | 623[9] |

| STAT5 Phosphorylation Inhibition | KG-1 cells | 3398[9] |

| Proliferation Inhibition | SET-2 cells (ET) | 386[9] |

| Proliferation Inhibition | L-1236 cells (Hodgkin's Lymphoma) | 928[9] |

| Proliferation Inhibition | MV4-11 cells (AML) | 992[9] |

| Proliferation Inhibition | HEL.92.1.7 cells (Erythroleukemia) | 6777[9] |

Table 5: In Vivo Efficacy of this compound in HEL.92.1.7 Xenograft Model

| Dose (Oral) | Dosing Schedule | Duration | Tumor Growth Inhibition |

| 200 mg/kg | Twice a day | 14 days | 60%[3][4] |

| 300 mg/kg | Twice a day | 14 days | 70%[3][4] |

Table 6: Pharmacokinetic Parameters of this compound

| Species | Dose | Parameter | Value |

| Mouse | 10 mg/kg (p.o.) | Cₘₐₓ | 5.24 µM[8] |

| t₁/₂ | 1.94 hours[8] | ||

| Vd | 5.319 L/kg[8] | ||

| Human | 25-300 mg (oral) | Terminal t₁/₂ | ~21 hours[7][10] |

| Time to Steady State | Day 8[7][10] |

Experimental Protocols

While detailed, step-by-step protocols for the specific experiments conducted on this compound are not fully disclosed in the public literature, this section provides generalized methodologies based on standard practices for the cited assays.

Synthesis of this compound

A specific, detailed synthesis protocol for this compound is not publicly available. However, based on its structure as a pyrrolidine-2-carboxamide derivative, a plausible synthetic route involves the coupling of a protected (S)-proline with a substituted aniline intermediate. The synthesis of related N-(substituted phenyl) pyrrolidine-2-carboxamides typically involves activating the carboxylic acid of proline (e.g., as an acid chloride) and reacting it with the corresponding amine in an appropriate solvent.

JAK2 Kinase Inhibition Assay (Biochemical)

The inhibitory activity of this compound against JAK family kinases was determined using a cell-free, ATP-dependent luciferase-coupled chemiluminescence assay.[7]

-

Reaction Setup : In a 96-well plate, the recombinant JAK2 enzyme, a suitable substrate (e.g., Poly(Glu,Tyr) 4:1), and kinase assay buffer are combined.[3]

-

Inhibitor Addition : Serial dilutions of this compound (or vehicle control) are added to the wells.

-

Initiation : The kinase reaction is initiated by the addition of a specific concentration of ATP.

-

Incubation : The plate is incubated at room temperature to allow the phosphorylation reaction to proceed.

-

Detection : An ADP-Glo™ Kinase Assay is used to quantify the amount of ADP produced, which is proportional to kinase activity.[3] This involves terminating the kinase reaction, converting the generated ADP back to ATP, and then using luciferase to produce a luminescent signal that is measured with a luminometer.[3]

-

Data Analysis : The luminescent signal is used to calculate the percent inhibition at each this compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

STAT5 Phosphorylation Inhibition Assay (Cellular)

The ability of this compound to inhibit JAK2 signaling in a cellular context was assessed by measuring the phosphorylation of its downstream target, STAT5, typically via flow cytometry.[9]

-

Cell Culture : A suitable cell line (e.g., human erythroleukemia HEL.92.1.7) or primary cells are cultured under appropriate conditions.[9]

-

Starvation & Pre-treatment : Cells are deprived of cytokines to reduce basal signaling, then incubated with various concentrations of this compound.

-

Stimulation : Cells are stimulated with a cytokine, such as erythropoietin (EPO), to induce JAK2-mediated phosphorylation of STAT5.[9]

-

Fixation and Permeabilization : The reaction is stopped, and cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with methanol) to allow antibody access to intracellular proteins.

-

Staining : Cells are stained with a fluorescently labeled antibody specific for phosphorylated STAT5 (pSTAT5).

-

Analysis : The fluorescence intensity of individual cells is measured using a flow cytometer. The reduction in the pSTAT5 signal in this compound-treated cells compared to controls is used to determine the IC₅₀.

In Vivo Xenograft Study

The antitumor activity of this compound was evaluated in a human tumor xenograft model using immunodeficient mice.[3][4]

-

Cell Implantation : HEL.92.1.7 human erythroleukemia cells are injected subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

-

Tumor Growth : Tumors are allowed to grow to a predetermined size (e.g., 100-150 mm³).

-

Randomization : Mice are randomized into treatment and control (vehicle) groups.

-

Drug Administration : this compound is formulated in a suitable vehicle and administered orally (p.o.) via gavage according to the specified dose and schedule (e.g., 200 mg/kg, twice daily).[4]

-

Monitoring : Tumor dimensions are measured regularly with calipers, and tumor volume is calculated. Animal body weight and general health are also monitored.

-

Endpoint : At the end of the study, the percentage of tumor growth inhibition (%TGI) is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.

Clinical Development and Safety

This compound was advanced into a Phase I clinical trial for patients with myelofibrosis (NCT00595829).[7] The study involved dose escalation, with initial cohorts receiving 100, 200, and 300 mg orally on a 21-day on, 7-day off schedule.[7][10] While the drug showed some clinical activity, including reductions in spleen size, the trial was ultimately terminated due to the development of significant neurotoxicity in all patients.[7][10] This toxicity manifested as both central (dizziness, confusion) and peripheral neuropathy.[7] Even at lower doses, neurotoxicity was observed, leading to the cessation of the drug's development.[7]

Conclusion

This compound is a potent and highly selective inhibitor of JAK2 with demonstrated activity in both preclinical in vitro and in vivo models of diseases driven by aberrant JAK2 signaling. However, its clinical development was halted due to an unacceptable neurotoxicity profile observed in Phase I trials. The data and methodologies associated with this compound provide valuable insights for the development of future kinase inhibitors, highlighting the critical importance of thorough preclinical safety and toxicity assessments.

References

- 1. Portico [access.portico.org]

- 2. ashpublications.org [ashpublications.org]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Stat5 Signaling Specifies Basal versus Stress Erythropoietic Responses through Distinct Binary and Graded Dynamic Modalities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zelenirstat Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Portico [access.portico.org]

The Potent and Selective JAK2 Inhibitor XL019: A Technical Overview of its Interaction with the JAK2V617F Mutation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of XL019, a potent and selective inhibitor of Janus-associated kinase 2 (JAK2), with a particular focus on its interaction with the constitutively active JAK2V617F mutation. The JAK2V617F mutation is a key driver in the pathophysiology of myeloproliferative neoplasms (MPNs), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF).[1][2][3] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental designs.

Introduction to this compound and the JAK2V617F Mutation

The discovery of a single point mutation in the JAK2 gene, a valine-to-phenylalanine substitution at position 617 (V617F), revolutionized the understanding and therapeutic targeting of MPNs.[2][3] This gain-of-function mutation leads to constitutive activation of the JAK2 kinase, driving uncontrolled proliferation of hematopoietic cells independent of normal cytokine signaling.[4][5] this compound is an orally bioavailable small molecule designed to inhibit JAK2 activity.[4][6] It has been investigated for its therapeutic potential in MPNs, particularly in patients harboring the JAK2V617F mutation.[7][8]

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data characterizing the potency and selectivity of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Kinase Inhibition Profile of this compound [6][7][9][10][11]

| Target Kinase | IC50 (nM) | Selectivity vs. JAK2 |

| JAK2 | 2.2 - 2.3 | - |

| JAK1 | ≥130 - 134 | >50-fold |

| JAK3 | ≥134 - 250 | >50-fold |

| TYK2 | ≥134 - 340 | >50-fold |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.

Table 2: Cellular Activity of this compound [9][11][12]

| Cell-Based Assay | Cell Line/Type | Stimulus | Measured Endpoint | IC50 (nM) |

| STAT5 Phosphorylation | Primary human erythroid cells | Erythropoietin (EPO) | pSTAT5 levels | 64 |

| STAT5 Phosphorylation | HEL92.1.7 (JAK2V617F positive) | - | pSTAT5 levels | 623 |

| STAT5 Phosphorylation | KG-1 | - | pSTAT5 levels | 3398 |

| STAT Phosphorylation | T-cells | IL-2 | pSTAT levels | >800 |

| STAT Phosphorylation | B-cells | IL-4 or IL-6 | pSTAT levels | >800 |

| Cell Proliferation | SET-2 (Essential Thrombocythemia) | - | Cell Viability | 386 |

| Cell Proliferation | L-1236 (Hodgkin's Lymphoma) | - | Cell Viability | 928 |

| Cell Proliferation | MV4-11 (AML) | - | Cell Viability | 992 |

| Cell Proliferation | HEL92.1.7 (Erythroleukemia, JAK2V617F) | - | Cell Viability | 6777 |

Table 3: In Vivo Efficacy of this compound in a Xenograft Model [9][11][13]

| Animal Model | Cell Line | Dosing Regimen | Endpoint | Result |

| Mice | HEL92.1.7 Xenograft | 200 mg/kg, orally, twice daily for 14 days | Tumor Growth Inhibition | 60% |

| Mice | HEL92.1.7 Xenograft | 300 mg/kg, orally, twice daily for 14 days | Tumor Growth Inhibition | 70% |

| Mice | HEL92.1.7 Xenograft | 300 mg/kg, orally, twice daily | Apoptosis | 11.3-fold increase vs. vehicle |

| Mice | DU145 Xenograft | Twice daily dosing | Tumor Growth Inhibition | 86% |

| Mice | DU145 Xenograft | Twice daily dosing | Apoptosis | 4 - 4.4-fold increase |

| Mice | DU145 Xenograft | Twice daily dosing | Microvasculature Reduction | 44% |

Signaling Pathway and Mechanism of Action

The JAK2V617F mutation leads to the constitutive activation of downstream signaling pathways, primarily the STAT pathway, which promotes cell proliferation and survival. This compound exerts its therapeutic effect by inhibiting the kinase activity of both wild-type JAK2 and the JAK2V617F mutant, thereby blocking this aberrant signaling.[4][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of this compound.

In Vitro JAK Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Objective: To determine the IC50 value of this compound against JAK family kinases.

General Protocol:

-

Reagents and Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; substrate peptide (e.g., a poly-Glu-Tyr peptide); this compound in various concentrations; kinase assay buffer; detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 96- or 384-well plate, add the kinase, the substrate peptide, and the diluted this compound or vehicle control (DMSO). c. Initiate the kinase reaction by adding a solution of ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and add the detection reagent to quantify the amount of ADP produced, which is proportional to the kinase activity. f. Measure the luminescence using a plate reader.

-

Data Analysis: a. Convert luminescence signals to percent inhibition relative to the vehicle control. b. Plot percent inhibition against the logarithm of this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

A more specific method mentioned in the literature for this compound is an ATP-dependent luciferase-coupled chemiluminescence assay.[7]

Cellular Proliferation Assay

This assay measures the effect of a compound on the growth and division of cells.

Objective: To determine the IC50 of this compound for inhibiting the proliferation of JAK2V617F-positive and other cancer cell lines.

General Protocol (using a tetrazolium salt-based method like MTT or CCK-8): [14][15][16][17]

-

Cell Culture: Culture the desired cell line (e.g., HEL92.1.7) in appropriate media and conditions.

-

Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of this compound or vehicle control. c. Incubate for a specified period (e.g., 72 hours). d. Add the tetrazolium salt reagent (e.g., MTT) to each well and incubate for a few hours. Living cells with active metabolism will reduce the salt to a colored formazan product. e. If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. f. Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated cells. b. Plot cell viability against the logarithm of this compound concentration. c. Determine the IC50 value using non-linear regression.

In Vivo Xenograft Tumor Model

This model assesses the anti-tumor efficacy of a compound in a living organism.

Objective: To evaluate the ability of this compound to inhibit tumor growth in mice bearing tumors derived from a JAK2V617F-positive cell line.

General Protocol:

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Procedure: a. Subcutaneously inject a suspension of tumor cells (e.g., HEL92.1.7) into the flank of each mouse. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). c. Randomize the mice into treatment and control groups. d. Administer this compound (e.g., by oral gavage) or vehicle control to the respective groups according to the dosing schedule. e. Monitor tumor volume (typically measured with calipers) and body weight regularly. f. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: a. Plot the mean tumor volume over time for each group. b. Calculate the percent tumor growth inhibition for the this compound-treated group compared to the vehicle control group. c. Perform statistical analysis to determine the significance of the observed anti-tumor effect.

Mouse models for myeloproliferative neoplasms can also involve bone marrow transplantation with cells transduced to express JAK2V617F or the use of transgenic and knock-in models that endogenously express the mutation.[1][2][18][19][20]

Clinical Development and Outcomes

This compound advanced into a Phase I clinical trial for patients with myelofibrosis, a significant portion of whom harbored the JAK2V617F mutation.[7][21] The study evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound.[6][8] While the trial demonstrated some clinical activity, including reductions in splenomegaly and improvements in constitutional symptoms, its development was halted due to the emergence of central and peripheral neurotoxicity.[7][22] This underscores the importance of the therapeutic window and off-target effects in the development of kinase inhibitors.

Conclusion

This compound is a potent and highly selective inhibitor of JAK2, demonstrating significant activity against the constitutively active JAK2V617F mutant in preclinical models. It effectively blocks the downstream signaling pathways that drive the pathogenesis of myeloproliferative neoplasms. The comprehensive in vitro and in vivo data provided a strong rationale for its clinical investigation. However, the adverse events observed in the Phase I trial highlight the challenges in developing targeted therapies that are both effective and well-tolerated. The insights gained from the study of this compound contribute to the broader understanding of JAK2 inhibition and inform the ongoing development of next-generation therapies for JAK2V617F-driven malignancies.

References

- 1. Overview of Transgenic Mouse Models of Myeloproliferative Neoplasms (MPNs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mouse models of myeloproliferative neoplasms: JAK of all grades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JAK2 mutants (e.g., JAK2V617F) and their importance as drug targets in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. mdpi.com [mdpi.com]

- 6. Exelixis Presents Encouraging Phase 1 Data For this compound, A Novel Selective Inhibitor of JAK2 | Exelixis, Inc. [ir.exelixis.com]

- 7. Phase I evaluation of this compound, an oral, potent, and selective JAK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A PHASE I STUDY OF this compound, A SELECTIVE JAK2 INHIBITOR, IN PATIENTS WITH PRIMARY MYELOFIBROSIS, POST-POLYCYTHEMIA VERA, OR POST-ESSENTIAL THROMBOCYTHEMIA MYELOFIBROSIS – MPN Research Foundation [mpnresearchfoundation.org]

- 9. selleckchem.com [selleckchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. ashpublications.org [ashpublications.org]

- 12. researchgate.net [researchgate.net]

- 13. 5-ethynyl.com [5-ethynyl.com]

- 14. Cell proliferation assay: Significance and symbolism [wisdomlib.org]

- 15. Cell proliferation assay [bio-protocol.org]

- 16. blog.abclonal.com [blog.abclonal.com]

- 17. cdn.thewellbio.com [cdn.thewellbio.com]

- 18. Animal Models of Myeloproliferative Neoplasms - Creative Animodel [creative-animodel.com]

- 19. Engineering a humanized animal model of polycythemia vera with minimal <i>JAK2</i>V617F mutant allelic burden | Haematologica [haematologica.org]

- 20. Frontiers | A Murine Model With JAK2V617F Expression in Both Hematopoietic Cells and Vascular Endothelial Cells Recapitulates the Key Features of Human Myeloproliferative Neoplasm [frontiersin.org]

- 21. ashpublications.org [ashpublications.org]

- 22. Update on JAK2 Inhibitors in Myeloproliferative Neoplasm - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage In Vitro Profile of XL019: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the early-stage in vitro studies of XL019, a potent and selective inhibitor of Janus kinase 2 (JAK2). The information presented herein is intended to offer a detailed understanding of the compound's biochemical and cellular activity, mechanism of action, and key experimental methodologies employed in its preclinical evaluation.

Core Efficacy and Selectivity

This compound has demonstrated significant potency as a JAK2 inhibitor with substantial selectivity over other members of the JAK family. This selectivity is a critical attribute, potentially minimizing off-target effects and enhancing the therapeutic window.

Table 1: Kinase Inhibition Profile of this compound

| Target Kinase | Assay Type | IC50 (nM) | Selectivity vs. JAK2 | Reference |

| JAK2 | Cell-free | 2.2 | - | |

| JAK1 | Cell-free | 134.3 | >61-fold | |

| JAK3 | Cell-free | 214.2 | >97-fold | |

| TYK2 | Cell-free | >50-fold selectivity reported | >50-fold | |

| PDGFRβ | Cell-free | 125.4 | Not Applicable | |

| FLT3 | Cell-free | 139.7 | Not Applicable |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Target Endpoint | IC50 (nM) | Reference |

| HEL 92.1.7 | Erythroleukemia | STAT5 Phosphorylation | 623 | [1] |

| KG-1 | Acute Myeloid Leukemia | STAT5 Phosphorylation | 3398 | [1] |

| SET-2 | Essential Thrombocythemia | Proliferation | 386 | [1] |

| L-1236 | Hodgkin's Lymphoma | Proliferation | 928 | [1] |

| MV4-11 | Acute Myeloid Leukemia | Proliferation | 992 | [1] |

| HEL 92.1.7 | Erythroleukemia | Proliferation | 6777 | [1] |

| Primary Human Erythroid Cells | Normal Hematopoietic Cells | EPO-stimulated STAT5 Phosphorylation | 64 | [1] |

Table 3: P-glycoprotein (P-gp) Inhibition

| Parameter | Value | Reference |

| P-glycoprotein Inhibition | >20 µM |

Mechanism of Action: JAK-STAT Pathway Inhibition

This compound exerts its therapeutic effects by targeting the Janus kinase (JAK) family of enzymes, with a pronounced selectivity for JAK2.[2][3] JAK2 is a critical cytoplasmic tyrosine kinase that mediates signaling from various cytokine and growth factor receptors.[2] Its activation leads to the phosphorylation and subsequent activation of Signal Transducers and Activators of Transcription (STATs).[2] Activated STATs then translocate to the nucleus to regulate the expression of genes involved in cell proliferation and survival.[2]

In many myeloproliferative neoplasms (MPNs), a specific mutation in JAK2 (V617F) leads to its constitutive activation, driving uncontrolled cell growth.[4] this compound has been shown to inhibit both wild-type and the mutated JAK2V617F form, thereby blocking the downstream JAK-STAT signaling pathway and inducing apoptosis in cancer cells.[4][5]

References

- 1. HEL 92.1.7 Cells [cytion.com]

- 2. 4.6. P-gp ATPase Activity Assay [bio-protocol.org]

- 3. Stat5 Signaling Specifies Basal versus Stress Erythropoietic Responses through Distinct Binary and Graded Dynamic Modalities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P-gp Inhibition by this compound, a JAK2 Inhibitor, Increases Apoptosis of Vincristine-treated Resistant KBV20C Cells with Increased p21 and pH2AX Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for XL019 in a Mouse Model of Myelofibrosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of XL019, a potent and selective JAK2 inhibitor, in a murine model of myelofibrosis (MF). The protocols outlined below are based on established bone marrow transplantation models that recapitulate the key features of human myelofibrosis, including splenomegaly, bone marrow fibrosis, and altered hematopoiesis.

Introduction to this compound

This compound is a selective inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase crucial for signal transduction of various cytokines and growth factors involved in hematopoiesis.[1][2][3][4] Dysregulation of the JAK-STAT signaling pathway, frequently driven by mutations such as JAK2V617F, is a hallmark of myeloproliferative neoplasms (MPNs), including myelofibrosis.[5][6] this compound exhibits high selectivity for JAK2 over other JAK family members (JAK1, JAK3, and TYK2) and potently inhibits the phosphorylation of downstream signaling proteins STAT3 and STAT5.[1][2][3] While a phase I clinical trial in patients with myelofibrosis was terminated due to neurotoxicity at higher doses, preclinical studies in mouse xenograft models have demonstrated its anti-tumor activity.[1][2][3]

Signaling Pathway of this compound in Myelofibrosis

Myelofibrosis is characterized by the overproduction of inflammatory cytokines and growth factors that signal through the JAK-STAT pathway. In many cases, a mutation in the JAK2 gene (JAK2V617F) leads to constitutive activation of this pathway, driving the proliferation of hematopoietic cells and the development of bone marrow fibrosis. This compound, as a selective JAK2 inhibitor, directly targets this aberrant signaling cascade.

Figure 1: Mechanism of action of this compound on the JAK-STAT signaling pathway.

Experimental Protocols

The following protocols describe the induction of a myelofibrosis-like disease in mice and the subsequent treatment with this compound to evaluate its efficacy.

Murine Model of Myelofibrosis (Bone Marrow Transplantation)

This protocol is based on the retroviral transduction of bone marrow cells with the human MPLW515L mutation, which induces a myelofibrotic phenotype. A similar model using the JAK2V617F mutation can also be employed.

Materials:

-

Donor mice (e.g., C57BL/6J, 6-9 weeks old)

-

Recipient mice (e.g., C57BL/6J, 8-10 weeks old)

-

5-Fluorouracil (5-FU)

-

Retroviral vector (e.g., MSCV-human-MPLW515L-IRES-GFP)

-

Viral supernatant production system

-

Recombinant murine cytokines (IL-3, SCF, IL-6)

-

Polybrene

-

Sterile PBS and cell culture media

Procedure:

-

Donor Mouse Preparation: Ten days prior to bone marrow harvest, administer a single intraperitoneal injection of 5-FU (150 mg/kg) to the donor mice to enrich for hematopoietic progenitor cells.